Benzothiazole, 2-[(chloromethyl)thio]-
Description
General Context of Benzothiazole (B30560) Derivatives in Organic Synthesis and Medicinal Chemistry
Benzothiazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a foundational structure for a vast array of derivatives. benthamscience.comnih.gov These derivatives are of profound interest in both organic synthesis and medicinal chemistry due to their diverse biological activities. benthamscience.comnih.govjchemrev.com The benzothiazole nucleus is a key component in numerous compounds that have been investigated for a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. nih.govjchemrev.comjchemrev.com
In organic synthesis, the benzothiazole ring system is a versatile building block. Its chemical stability and the reactivity of its substituent positions allow for the construction of complex molecular architectures. mdpi.comijper.org The development of novel synthetic methodologies for benzothiazole derivatives is an active area of research, aiming for more efficient, environmentally friendly, and high-yielding processes. mdpi.comyoutube.com
The Specific Significance of 2-Substituted Benzothiazoles in Heterocyclic Chemistry
Within the broader family of benzothiazole derivatives, those substituted at the 2-position hold particular importance. mdpi.com The carbon atom at this position is strategically located between the nitrogen and sulfur heteroatoms, influencing the electronic properties and reactivity of the entire molecule. mdpi.comtandfonline.com This unique positioning makes the 2-position a prime site for introducing various functional groups to modulate the compound's biological activity and physical properties. benthamscience.compharmacyjournal.in
Numerous studies have demonstrated that the nature of the substituent at the 2-position can dramatically impact the pharmacological profile of the benzothiazole derivative. benthamscience.commdpi.comnih.gov This has led to the synthesis and evaluation of a wide variety of 2-substituted benzothiazoles, including those with amino, thiol, and various alkyl and aryl groups. pharmacyjournal.innih.gov The exploration of these derivatives continues to be a fruitful avenue for the discovery of new therapeutic agents and functional materials. mdpi.comnih.gov
Research Rationale for In-depth Investigation of Benzothiazole, 2-[(chloromethyl)thio]-
The specific compound, Benzothiazole, 2-[(chloromethyl)thio]-, presents a compelling case for detailed scientific inquiry. The presence of a chloromethylthio (-SCH₂Cl) group at the 2-position introduces a reactive electrophilic center. This functional group is a valuable synthetic handle, allowing for a variety of subsequent chemical transformations and the introduction of diverse molecular fragments.
The rationale for its in-depth investigation is rooted in its potential as a key intermediate for the synthesis of more complex benzothiazole derivatives with potentially enhanced biological activities. The chloromethyl group can readily undergo nucleophilic substitution reactions, providing a straightforward route to a library of new compounds for screening and development.
Overview of Academic Research Objectives and Scope for Benzothiazole, 2-[(chloromethyl)thio]-
The primary academic research objectives for Benzothiazole, 2-[(chloromethyl)thio]- encompass several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and thoroughly characterizing its chemical and physical properties.
Reaction Chemistry: Exploring the reactivity of the chloromethylthio group to understand the scope and limitations of its synthetic utility.
Derivatization: Utilizing the compound as a precursor to synthesize a diverse range of novel 2-substituted benzothiazole derivatives.
Biological Evaluation: Screening the parent compound and its derivatives for various biological activities to identify potential lead compounds for further development.
The scope of this research is to build a comprehensive understanding of the chemical behavior and potential applications of Benzothiazole, 2-[(chloromethyl)thio]-, thereby contributing to the broader field of heterocyclic chemistry and the ongoing search for new bioactive molecules.
Chemical Profile of Benzothiazole, 2-[(chloromethyl)thio]-
| Property | Value |
| IUPAC Name | 2-[(chloromethyl)thio]benzothiazole |
| CAS Number | 28908-00-1 |
| Molecular Formula | C₈H₆ClNS₂ |
| Molecular Weight | 215.72 g/mol |
| Melting Point | 41-42 °C |
| Boiling Point | 321.8 °C at 760 mmHg |
Data sourced from LookChem lookchem.com and ChemicalBook chemicalbook.com.
Synthesis of Benzothiazole, 2-[(chloromethyl)thio]-
The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with various electrophilic reagents. mdpi.comnih.gov While specific, detailed synthetic procedures for Benzothiazole, 2-[(chloromethyl)thio]- are not extensively documented in readily available literature, general methods for related compounds suggest potential routes. For instance, the reaction of 2-mercaptobenzothiazole (B37678) with a suitable chloromethylating agent could be a plausible synthetic pathway. Another approach could involve the reaction of 2-aminothiophenol with a reagent containing the chloromethylthio moiety. The synthesis of the related compound, 2-(chloromethyl)-1,3-benzothiazole, has been achieved through the reaction of 2-aminobenzenethiol with chloroacetyl chloride. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFOPLIDEZBACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027949 | |
| Record name | Benzothiazole, 2-[(chloromethyl)thio]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
215.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzothiazole, 2-[(chloromethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
28908-00-1 | |
| Record name | 2-[(Chloromethyl)thio]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28908-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethylthio)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028908001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2-[(chloromethyl)thio]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole, 2-[(chloromethyl)thio]- | |
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| Record name | 2-[(chloromethyl)thio]benzothiazole | |
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| Record name | 2-(CHLOROMETHYLTHIO)BENZOTHIAZOLE | |
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Advanced Synthetic Methodologies and Mechanistic Pathways for Benzothiazole, 2 Chloromethyl Thio
Historical Development of Benzothiazole (B30560), 2-[(chloromethyl)thio]- Synthesis
The synthesis of S-chloromethyl compounds derived from 2-mercaptobenzothiazoles was notably described in the early 1970s. A 1972 patent detailed a process for preparing these compounds by reacting a metal salt of 2-mercaptobenzothiazole (B37678) with bromochloromethane (B122714) in an aqueous system, a method that laid the groundwork for subsequent synthetic explorations. google.com This early work established the fundamental reactivity of the thiol group in 2-mercaptobenzothiazole towards chloromethylating agents.
Evolution of Synthetic Strategies and Reagents
Initial synthetic strategies primarily revolved around the nucleophilic substitution of the thiol proton in 2-mercaptobenzothiazole. Over the years, the evolution of synthetic methods has been driven by the need for higher yields, improved purity, and more environmentally benign processes. The reagents used for the chloromethylthio group's introduction have also seen some variation, with early methods employing reagents like bromochloromethane. google.com
Later developments in the broader field of benzothiazole synthesis, such as the use of microwave-assisted organic synthesis, have influenced the approaches to synthesizing related compounds. For instance, the synthesis of the isomeric 2-(chloromethyl)benzothiazole has been achieved through the microwave-irradiated condensation of 2-aminothiophenols with chloroacetyl chloride, showcasing a shift towards more rapid and efficient techniques. nih.govmdpi.com While not a direct synthesis of the target compound, this demonstrates the adoption of modern technologies in the synthesis of structurally similar benzothiazoles.
Classical and Modern Synthetic Routes to Benzothiazole, 2-[(chloromethyl)thio]-
The preparation of Benzothiazole, 2-[(chloromethyl)thio]- can be broadly categorized into classical and modern synthetic approaches.
Detailed Reaction Conditions and Catalytic Systems
Classical Approach: The traditional and most direct route involves the S-alkylation of 2-mercaptobenzothiazole. This is typically achieved by reacting a metal salt of 2-mercaptobenzothiazole, such as the sodium or potassium salt, with a suitable chloromethylating agent. One of the earliest documented methods utilizes bromochloromethane as the electrophile. google.com The reaction is often carried out in an aqueous medium, and to facilitate the reaction between the water-soluble salt and the organic halide, a surfactant is employed. google.com Nonionic surfactants are generally preferred for this purpose. google.com
Another classical method involves the reaction of 2-mercaptobenzothiazole with formaldehyde (B43269) and hydrogen chloride. This in-situ generation of a chloromethylating species provides an alternative to using pre-formed and often more hazardous reagents.
Modern Approaches: More contemporary methods often focus on improving reaction efficiency and environmental friendliness. While specific literature on modern catalytic systems for the direct synthesis of Benzothiazole, 2-[(chloromethyl)thio]- is limited, analogous reactions provide insight into potential advancements.
For the synthesis of the benzothiazole core, a variety of catalysts have been explored, including Lewis acids like zinc chloride, and heterogeneous catalysts. wikipedia.org Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application in the synthesis of 2-(chloromethyl)benzothiazole suggests its potential for the synthesis of the target compound as well. nih.govmdpi.com
The following table summarizes typical reaction conditions for the synthesis of Benzothiazole, 2-[(chloromethyl)thio]- and a related compound:
| Product | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Benzothiazole, 2-[(chloromethyl)thio]- | Sodium 2-mercaptobenzothiazole, Bromochloromethane | Nonionic Surfactant | Water | Reflux | - | google.com |
| 2-(Chloromethyl)benzothiazole | 2-Aminothiophenol (B119425), Chloroacetyl chloride | - | Acetic Acid | Microwave Irradiation (10 min) | 87% | nih.govmdpi.com |
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of Benzothiazole, 2-[(chloromethyl)thio]-. Key parameters that can be adjusted include:
Reactant Stoichiometry: In the reaction involving bromochloromethane, using an excess of the chloromethylating agent can drive the reaction to completion. google.com
Temperature: The reaction temperature can influence the reaction rate and the formation of byproducts. While some reactions are performed at room temperature, others may require heating to reflux. google.com
Catalyst/Surfactant Concentration: In the case of phase-transfer catalysis, the concentration of the surfactant can significantly impact the reaction efficiency by facilitating the interaction between the reactants in different phases.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to achieve maximum conversion without significant product degradation.
While specific optimization studies for this compound are not extensively reported, general principles of organic synthesis suggest that a systematic variation of these parameters would be necessary to achieve the best results.
Green Chemistry Approaches in Benzothiazole, 2-[(chloromethyl)thio]- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For the synthesis of benzothiazoles in general, several environmentally benign methods have been developed, which could be adapted for the synthesis of Benzothiazole, 2-[(chloromethyl)thio]-.
Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times under milder conditions. The ultrasound-assisted synthesis of various 2-substituted benzothiazoles has been reported, suggesting its potential applicability. researchgate.netkjscollege.comresearcher.lifebohrium.com
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or PEG-400 is a key aspect of green chemistry. eurjchem.comresearchgate.net The synthesis of 2-thio-substituted benzothiazoles in PEG-400 using a recyclable catalyst is a notable example. eurjchem.comresearchgate.net
Phase-Transfer Catalysis: The use of phase-transfer catalysts can enhance reaction rates in biphasic systems, often allowing for the use of milder reaction conditions and reducing the need for organic solvents. crdeepjournal.org This technique has been successfully employed in the alkylation of related mercaptobenzimidazoles. researchgate.net
Mechanistic Investigations of Benzothiazole, 2-[(chloromethyl)thio]- Formation
The formation of Benzothiazole, 2-[(chloromethyl)thio]- from 2-mercaptobenzothiazole and a chloromethylating agent is believed to proceed through a nucleophilic substitution mechanism.
In the presence of a base, the thiol group of 2-mercaptobenzothiazole is deprotonated to form a highly nucleophilic thiolate anion. This thiolate anion then acts as the nucleophile, attacking the electrophilic carbon atom of the chloromethylating agent (e.g., bromochloromethane or the species formed from formaldehyde and HCl).
The reaction is likely a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion as the leaving group and the formation of the new sulfur-carbon bond. The transition state would involve the simultaneous formation of the S-C bond and the breaking of the C-Cl bond.
Proposed Reaction Mechanisms and Key Intermediates
The synthesis of Benzothiazole, 2-[(chloromethyl)thio]- predominantly proceeds via the S-alkylation of 2-mercaptobenzothiazole. This reaction is a nucleophilic substitution where the sulfur atom of 2-mercaptobenzothiazole acts as the nucleophile.
Precursor and Tautomerism: The key precursor, 2-mercaptobenzothiazole (MBT), exists in a tautomeric equilibrium between the thiol form and the thione form. In solution, the thione form is generally predominant. However, for the S-alkylation reaction, the thiol form is the reactive species.
Reaction Mechanism: The most widely accepted mechanism involves a two-step process:
Deprotonation: The reaction is typically conducted in the presence of a base, such as sodium hydroxide. The base abstracts the acidic proton from the sulfhydryl group (-SH) of the 2-mercaptobenzothiazole (thiol tautomer). This deprotonation results in the formation of a highly nucleophilic thiolate anion. This anion is resonance-stabilized, which contributes to its stability and reactivity.
Nucleophilic Attack: The benzothiazole-2-thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of a chloromethylating agent (e.g., chloromethyl methyl ether or a reagent generating a chloromethyl carbocation). This is a classic SN2 (bimolecular nucleophilic substitution) reaction, where the thiolate anion displaces the chloride ion, forming the C-S bond and yielding the final product, Benzothiazole, 2-[(chloromethyl)thio]-.
Key Intermediates: The primary key intermediate in this synthetic pathway is the benzothiazole-2-thiolate anion . Its formation is crucial for the reaction to proceed, as the neutral 2-mercaptobenzothiazole is a significantly weaker nucleophile.
Benzothiazole-SH + B: ⇌ Benzothiazole-S⁻ + BH⁺
Step 2: The thiolate anion attacks the chloromethylating agent (Cl-CH₂-R).
Benzothiazole-S⁻ + Cl-CH₂-R → Benzothiazole-S-CH₂-R + Cl⁻
This mechanism is consistent with the general principles of S-alkylation of heterocyclic thiols. uq.edu.aunih.gov The regioselectivity of the reaction, favoring substitution on the sulfur atom over the nitrogen atom, is a well-documented characteristic of 2-mercaptobenzothiazole alkylation under basic conditions. uq.edu.au
Kinetic Studies of Synthetic Pathways
A thorough review of publicly available scientific literature reveals no specific kinetic studies focused on the synthetic pathways of Benzothiazole, 2-[(chloromethyl)thio]-. While kinetic analyses have been performed for the S-alkylation of structurally similar compounds, such as 2-mercaptobenzimidazole (B194830), this data cannot be directly extrapolated to the target compound as per the strict requirements of this article. Therefore, detailed research findings on reaction rates, order of reaction, rate constants, and activation energy for the synthesis of Benzothiazole, 2-[(chloromethyl)thio]- are not available at present.
Isotopic Labeling Experiments for Mechanism Elucidation
Based on an extensive search of scientific databases and literature, there are no reported instances of isotopic labeling experiments being used specifically to elucidate the synthetic mechanism of Benzothiazole, 2-[(chloromethyl)thio]-. Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, and while it has been employed to study the metabolism of the precursor 2-mercaptobenzothiazole using ³⁵S, its application to confirm the mechanistic details of the S-chloromethylation reaction has not been documented. nih.govwikipedia.org Consequently, there are no research findings to present for this section.
Chemical Reactivity, Transformation Mechanisms, and Organic Synthesis Applications
Electrophilic Aromatic Substitution on the Benzothiazole (B30560) Ring System of Benzothiazole, 2-[(chloromethyl)thio]-
The benzene (B151609) ring of the benzothiazole system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents, namely the fused thiazole (B1198619) ring and the 2-[(chloromethyl)thio]- group.
The benzothiazole ring system itself is generally considered to be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic portion. When substitution does occur, it is typically directed to the 4-, 5-, 6-, and 7-positions of the benzene ring.
The 2-[(chloromethyl)thio]- substituent is an alkylthio group (-S-R), which can influence the regioselectivity through a combination of inductive and resonance effects. The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic system via resonance, which would direct incoming electrophiles to the ortho and para positions (4- and 6-positions). However, the electronegativity of the sulfur atom also exerts an electron-withdrawing inductive effect. In many cases of electrophilic substitution on substituted benzothiazoles, the substitution occurs at the 6-position. For instance, the nitration of 2-aryl benzothiazoles has been shown to occur at the meta-position of the 2-aryl ring, which is influenced by the directing effect of the benzothiazole moiety. researchgate.net
The 2-[(chloromethyl)thio]- group is expected to have a net deactivating effect on the benzothiazole ring towards electrophilic aromatic substitution. This is due to the combined electron-withdrawing inductive effects of the sulfur atom and the chloromethyl group. While the sulfur atom can donate electron density through resonance, this is often outweighed by its inductive withdrawal. Substituents that draw electron density away from the aromatic ring slow down the rate of electrophilic substitution by destabilizing the cationic intermediate. researchgate.net
Steric hindrance from the 2-[(chloromethyl)thio]- group is likely to be minimal for substitution at the 4-, 5-, 6-, and 7-positions, as these positions are relatively remote from the substituent at the 2-position. Therefore, electronic effects are expected to be the dominant factor in determining the reactivity and regioselectivity of electrophilic aromatic substitution on this compound. Computational studies on benzothiazole derivatives have shown that the introduction of electron-withdrawing groups lowers the HOMO and LUMO energy levels, which is consistent with a deactivation of the ring towards electrophilic attack. nih.gov
| Compound Name |
|---|
| Benzothiazole, 2-[(chloromethyl)thio]- |
| Potassium carbonate |
| Acetone |
| 2-((Phenoxymethyl)thio)benzo[d]thiazole |
| Tetrahydrofuran (THF) |
| Acetonitrile |
| Dimethylformamide (DMF) |
| 1-Chloromethylnaphthalene |
| 2-Aryl benzothiazoles |
Oxidation and Reduction Chemistry of Benzothiazole, 2-[(chloromethyl)thio]-
The presence of a sulfur atom in the thioether linkage makes Benzothiazole, 2-[(chloromethyl)thio]- susceptible to oxidation, while the chloromethyl group can undergo reduction. These transformations provide pathways to other important benzothiazole derivatives.
The thioether sulfur in Benzothiazole, 2-[(chloromethyl)thio]- can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions are typically achieved using controlled amounts of oxidizing agents. The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule.
The selective oxidation to the sulfoxide, 2-(chloromethylsulfinyl)benzothiazole, can be achieved using one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Further oxidation with an excess of the oxidizing agent or under more stringent conditions yields the sulfone, 2-(chloromethylsulfonyl)benzothiazole. These oxidized derivatives are valuable in their own right, particularly as reactive intermediates in medicinal chemistry. For instance, benzothiazole sulfones are known to react with thiols to produce sulfinic acids. nsf.gov
A suggested mechanism for the oxidation of a similar compound, 2-(methylthio)-benzothiazole, involves the use of aqueous hydrogen peroxide in the presence of polyoxometalates, which can be extended to the target molecule. researchgate.net
Table 1: Selective Oxidation of Thioether Moiety
| Product | Reagents and Conditions | Observations |
|---|---|---|
| 2-(chloromethylsulfinyl)benzothiazole | 1 eq. H₂O₂ or m-CPBA, controlled low temperature | Selective formation of the sulfoxide. |
The chloromethyl group of Benzothiazole, 2-[(chloromethyl)thio]- is a reactive site that can undergo reduction. While general reduction of the compound can lead to the corresponding thiol derivative, selective reduction of the chloromethyl functionality to a methyl group would yield 2-(methylthio)benzothiazole (B1198390). Such a transformation typically requires chemoselective reagents that can reduce an alkyl halide in the presence of a thioether and an aromatic heterocycle.
Catalytic hydrogenation or the use of specific reducing agents could potentially achieve this transformation. However, detailed research findings specifically documenting the selective reduction of the chloromethyl group in Benzothiazole, 2-[(chloromethyl)thio]- are not extensively reported in the literature, which is likely due to the high reactivity of this group in nucleophilic substitution reactions, a more common transformation pathway.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Benzothiazole, 2-[(chloromethyl)thio]-
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the benzothiazole scaffold is frequently employed in such reactions, the direct participation of Benzothiazole, 2-[(chloromethyl)thio]- is not well-documented. The high reactivity of the chloromethyl group towards nucleophilic substitution often makes it an unsuitable substrate for typical cross-coupling conditions that rely on the stability of the C-X bond (where X is a halide) on an sp²-hybridized carbon.
Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions are cornerstones of modern organic synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, most commonly at an sp²-hybridized carbon center.
There is a lack of specific literature examples where Benzothiazole, 2-[(chloromethyl)thio]- is directly used as a substrate in Suzuki, Sonogashira, or Heck reactions. The C(sp³)-Cl bond in the chloromethyl group is not the typical electrophilic partner for these transformations. Instead, 2-halobenzothiazoles are commonly used as substrates for such couplings to introduce substituents at the 2-position of the benzothiazole ring. nih.gov For instance, Nitrophenyl 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivatives have been synthesized using Suzuki, Heck, and Sonogashira reactions. nih.gov
Copper and nickel catalysts are often used in cross-coupling reactions and can sometimes offer different reactivity profiles compared to palladium. Copper-mediated C-S cross-coupling reactions have been used to synthesize 2-thio-substituted-1,3-benzothiazoles. wpmucdn.com Nickel-catalyzed cross-electrophile couplings have emerged as a powerful method for C(sp²)-C(sp³) bond formation, even with alkyl chlorides as substrates. nih.govchemistryviews.org
Despite the potential of these methods, specific applications involving Benzothiazole, 2-[(chloromethyl)thio]- as a direct coupling partner are not widely reported. The compound's primary role in synthesis remains as an alkylating agent, where the chloromethyl group readily undergoes nucleophilic substitution.
Table 2: Transition Metal-Catalyzed Cross-Coupling of Benzothiazole Derivatives (Illustrative Examples)
| Coupling Reaction | Catalyst | Substrate Example | Product Type |
|---|---|---|---|
| Suzuki | Palladium | 2-Bromobenzothiazole | 2-Arylbenzothiazole |
| Sonogashira | Palladium/Copper | 2-Iodobenzothiazole | 2-Alkynylbenzothiazole |
| C-S Coupling | Copper | Benzothiazole and Thiol | 2-(Arylthio)benzothiazole |
Rearrangement Reactions and Fragmentation Pathways of Benzothiazole, 2-[(chloromethyl)thio]-
The structural features of Benzothiazole, 2-[(chloromethyl)thio]- and its derivatives allow for the possibility of rearrangement reactions and predictable fragmentation in mass spectrometry.
One notable rearrangement relevant to the oxidized form of this compound is the Pummerer rearrangement. The sulfoxide derivative, 2-(chloromethylsulfinyl)benzothiazole, upon treatment with an activating agent like acetic anhydride, could potentially undergo a Pummerer rearrangement to yield an α-acyloxy thioether. wikipedia.org
In a different type of transformation, a study on the reaction of 2-substituted benzothiazoles with (difluoromethyl)trimethylsilane (B44995) reported an unexpected S-difluoromethylation-ring-opening elimination tandem reaction, leading to difluoromethyl 2-isocyanophenyl sulfide. cas.cn This indicates that under certain nucleophilic conditions, the benzothiazole ring can undergo fragmentation.
The fragmentation pathways of Benzothiazole, 2-[(chloromethyl)thio]- under mass spectrometry conditions can be predicted based on its structure and data from analogous compounds like 2-(methylthio)benzothiazole. massbank.eunist.gov Key fragmentation steps would likely include:
Loss of the chloromethyl radical (•CH₂Cl) to give a stable benzothiazole-2-thiolate radical cation.
Cleavage of the S-CH₂ bond.
Fragmentation of the benzothiazole ring itself, a common feature in the mass spectra of benzothiazoles.
Table 3: Predicted Mass Spectrometry Fragmentation of Benzothiazole, 2-[(chloromethyl)thio]-
| Fragment Ion | Proposed Structure / Loss |
|---|---|
| [M - CH₂Cl]⁺ | Benzothiazole-2-thiolate cation |
| [M - Cl]⁺ | Cation resulting from loss of a chlorine radical |
Cycloaddition Reactions and Pericyclic Processes with Benzothiazole, 2-[(chloromethyl)thio]-
The exploration of cycloaddition and pericyclic reactions provides powerful synthetic routes to complex molecular architectures. However, a detailed review of the scientific literature indicates that specific studies on the participation of Benzothiazole, 2-[(chloromethyl)thio]- in such reactions are not extensively documented. The inherent reactivity of the benzothiazole nucleus, however, suggests potential for these transformations. This section will, therefore, discuss analogous cycloaddition reactions involving other benzothiazole derivatives to infer the potential reactivity of the target compound.
A notable example of cycloaddition reactivity in this class of compounds is the 1,3-dipolar cycloaddition. Research has demonstrated that benzothiazole derivatives can act as effective dipolarophiles. For instance, (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles have been shown to react with in situ generated azomethine ylides in a [3+2] cycloaddition fashion. nih.govacs.org These reactions are reported to be highly regioselective, leading to the formation of complex spiro-pyrrolidine-benzothiazole heterocyclic systems. nih.govacs.org
In a specific three-component reaction, an azomethine ylide is generated from isatin (B1672199) and N-methylglycine, which then reacts with various (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles. nih.gov This process yields novel 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles. nih.gov The table below summarizes the outcomes of this synthetic approach, illustrating the scope of the reaction with different aryl substituents on the acrylonitrile (B1666552) dipolarophile.
Table 1: 1,3-Dipolar Cycloaddition of (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles with an in situ Generated Azomethine Ylide
| Entry | Dipolarophile (Aryl Group) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | 85 |
| 2 | 4-Methylphenyl | 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(4-methylphenyl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | 88 |
| 3 | 4-Methoxyphenyl | 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(4-methoxyphenyl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | 90 |
| 4 | 4-Chlorophenyl | 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(4-chlorophenyl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | 82 |
| 5 | 4-Nitrophenyl | 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(4-nitrophenyl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | 78 |
This data is based on analogous reactions reported in the literature and serves to illustrate the potential reactivity. nih.gov
With regard to other pericyclic processes, such as Diels-Alder reactions, electrocyclic reactions, and sigmatropic rearrangements, there is a notable absence of specific research involving Benzothiazole, 2-[(chloromethyl)thio]- or its close structural analogs. These concerted reactions are of fundamental importance in organic synthesis for the stereocontrolled formation of cyclic structures. numberanalytics.commsu.edu The lack of studies in this area for the target compound highlights a gap in the current body of research and suggests an avenue for future investigation. The electronic properties of the benzothiazole ring system, as modulated by the 2-[(chloromethyl)thio]- substituent, may impart unique reactivity in these transformations that is yet to be explored.
Advanced Spectroscopic and Structural Elucidation of Benzothiazole, 2 Chloromethyl Thio
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A complete NMR analysis of "Benzothiazole, 2-[(chloromethyl)thio]-" would provide unambiguous evidence for its connectivity and spatial arrangement.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for mapping the carbon-hydrogen framework of a molecule.
For "Benzothiazole, 2-[(chloromethyl)thio]-", the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the chloromethyl group. The aromatic region would likely display a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants would be crucial in confirming their relative positions (ortho, meta, para). A key signal would be a singlet in the aliphatic region, corresponding to the two equivalent protons of the chloromethyl (-CH₂Cl) group.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This would include four signals for the aromatic methine carbons (CH), two signals for the quaternary carbons of the benzothiazole ring fusion, and one signal for the carbon atom of the chloromethyl group. The chemical shift of the chloromethyl carbon would be significantly influenced by the adjacent chlorine and sulfur atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 (multiplets) | 120 - 140 |
| -CH₂Cl Protons | 4.5 - 5.5 (singlet) | 40 - 50 |
| Benzothiazole Quaternary Carbons | - | 130 - 160 |
Note: The data in this table is predicted based on general chemical shift ranges for similar functional groups and does not represent experimentally verified data for "Benzothiazole, 2-[(chloromethyl)thio]-".
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment
To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons within the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning the signals of the aromatic CH groups and the -CH₂Cl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for confirming the basic connectivity of this relatively rigid molecule, it could provide insights into its preferred conformation.
Heteronuclear NMR Studies (e.g., ¹⁵N, ³³S) for Advanced Structural Insights
For a more in-depth understanding of the electronic structure, heteronuclear NMR involving isotopes such as ¹⁵N and ³³S could be employed. ¹⁵N NMR would provide information about the nitrogen atom in the thiazole (B1198619) ring, offering insights into its hybridization and electronic environment. ³³S NMR, although more challenging due to the quadrupolar nature and low natural abundance of the ³³S isotope, could yield direct information about the two distinct sulfur atoms in the molecule, which would be highly valuable for a complete structural characterization.
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of "Benzothiazole, 2-[(chloromethyl)thio]-". This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (C₈H₆ClNS₂), confirming the presence of chlorine and two sulfur atoms, which is a key feature of this molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the isolation and subsequent fragmentation of the molecular ion. By analyzing the masses of the resulting fragment ions, it is possible to deduce the fragmentation pathways and thus gain further confidence in the proposed structure. For "Benzothiazole, 2-[(chloromethyl)thio]-", key fragmentation pathways would likely involve the loss of the chloromethyl group, cleavage of the thioether bond, and fragmentation of the benzothiazole ring system itself. The resulting fragmentation pattern would serve as a structural fingerprint for the molecule.
Interactive Data Table: Expected Key Mass Spectrometry Fragments
| Fragment | Expected m/z | Description |
| [M]⁺ | ~215/217 | Molecular ion peak (isotopic pattern due to Cl) |
| [M - CH₂Cl]⁺ | ~166 | Loss of the chloromethyl group |
| [C₇H₄NS]⁺ | ~134 | Benzothiazole fragment |
Note: The m/z values in this table are nominal and based on expected fragmentation patterns. Actual HRMS data would provide much higher precision.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
No detailed experimental or computational studies providing a full analysis of the infrared and Raman spectra for Benzothiazole, 2-[(chloromethyl)thio]- were found. Such studies would be essential for a complete vibrational assignment.
Characterization of Characteristic Functional Group Vibrations
A complete and verified list of characteristic vibrational frequencies for Benzothiazole, 2-[(chloromethyl)thio]- is not available in the reviewed literature. For a molecule of this structure, the following vibrations would be of key interest:
Benzothiazole Ring Vibrations: Stretching and bending modes of the C=N, C-S, and C-C bonds within the fused ring system.
C-H Vibrations: Aromatic C-H stretching and out-of-plane bending modes.
Thioether Linkage: Vibrations associated with the C-S-C linkage.
Chloromethyl Group: Stretching and bending vibrations of the C-Cl and C-H bonds of the chloromethyl group.
Without experimental spectra or computational modeling, a data table of these characteristic vibrations cannot be accurately compiled.
Conformational Analysis through Vibrational Frequencies
Information regarding the conformational isomers of Benzothiazole, 2-[(chloromethyl)thio]- and their corresponding vibrational frequencies is not present in the available scientific literature. A thorough conformational analysis, likely aided by computational methods, would be required to identify different stable conformers and to predict how their distinct vibrational modes could be used for their identification and characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Detailed studies on the UV-Vis absorption properties of Benzothiazole, 2-[(chloromethyl)thio]- are not available. This includes a lack of information on its absorption maxima and molar absorptivities in various solvents.
Absorption Maxima and Molar Absorptivities
No experimentally determined data for the absorption maxima (λmax) and molar absorptivities (ε) of Benzothiazole, 2-[(chloromethyl)thio]- could be located. This information is crucial for understanding the electronic transitions within the molecule.
Insights into Conjugation and Electronic Structure
While the benzothiazole moiety possesses a conjugated π-system, a specific analysis of how the 2-[(chloromethyl)thio]- substituent influences the electronic structure and electronic transitions (such as π → π* and n → π*) has not been published. Such an analysis would typically involve both experimental UV-Vis spectroscopy and theoretical calculations (e.g., Time-Dependent Density Functional Theory).
X-ray Crystallography for Solid-State Structural Determination
A crystal structure for Benzothiazole, 2-[(chloromethyl)thio]- has not been deposited in crystallographic databases, nor has a study detailing its single-crystal X-ray diffraction analysis been found. Therefore, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are currently unavailable. A crystallographic study would provide definitive proof of its three-dimensional structure in the solid state.
Single Crystal X-ray Diffraction Analysis of Molecular Geometry
A single-crystal X-ray diffraction analysis would be required to definitively determine the molecular geometry of Benzothiazole, 2-[(chloromethyl)thio]-. This technique would provide the precise coordinates of each atom in the crystal, allowing for a detailed understanding of the molecule's conformation. The analysis would reveal the planarity of the benzothiazole ring system and the orientation of the 2-[(chloromethyl)thio]- substituent relative to the bicyclic core.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Table 1: Hypothetical Bond Lengths for Benzothiazole, 2-[(chloromethyl)thio]- (Note: This table is for illustrative purposes only and does not represent experimental data.)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C(2) | S(3) | --- |
| S(3) | C(8) | --- |
| C(8) | Cl(1) | --- |
| N(1) | C(2) | --- |
Table 2: Hypothetical Bond Angles for Benzothiazole, 2-[(chloromethyl)thio]- (Note: This table is for illustrative purposes only and does not represent experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| N(1) | C(2) | S(3) | --- |
| C(2) | S(3) | C(8) | --- |
Table 3: Hypothetical Dihedral Angles for Benzothiazole, 2-[(chloromethyl)thio]- (Note: This table is for illustrative purposes only and does not represent experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|---|---|---|---|
| N(1) | C(2) | S(3) | C(8) | --- |
Intermolecular Interactions and Crystal Packing Motifs
The analysis of intermolecular interactions and crystal packing motifs is entirely dependent on the crystal structure data. This analysis would identify non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern how the molecules are arranged in the solid state. Understanding these interactions is critical for predicting the material's physical properties, such as melting point, solubility, and stability. Without the crystal structure, a discussion of these features remains speculative.
Computational and Theoretical Chemistry Studies on Benzothiazole, 2 Chloromethyl Thio
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic distribution and chemical reactivity of a molecule. These methods can predict molecular geometries, energies, and various electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying organic molecules. scirp.org For benzothiazole (B30560) derivatives, DFT calculations, particularly using the B3LYP functional with a 6-31+G(d,p) basis set, have been effectively employed to optimize molecular geometries and analyze electronic properties. scirp.orgscirp.org
For Benzothiazole, 2-[(chloromethyl)thio]-, a DFT geometry optimization would likely reveal a non-planar structure, with the chloromethylthio group exhibiting a specific conformational preference relative to the benzothiazole ring. The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy, can be calculated to determine its thermodynamic stability.
Insights into the reactivity of the molecule can be derived from the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org
Studies on 2-(methylthio)benzothiazole (B1198390) (2-SCH3_BTH), a close analog, have shown that the substitution at the 2-position significantly influences the electronic structure. scirp.org It was found that 2-SCH3_BTH is highly reactive among a series of benzothiazole derivatives, which is attributed to its low chemical hardness and high softness. scirp.orgscirp.org The introduction of an electronegative chlorine atom in the chloromethyl group of Benzothiazole, 2-[(chloromethyl)thio]- is expected to further modulate these properties, likely influencing the electron density distribution and the energies of the FMOs.
Table 1: Predicted Global Reactivity Descriptors for Benzothiazole Derivatives (Based on Analogs)
| Descriptor | Predicted Trend for Benzothiazole, 2-[(chloromethyl)thio]- | Rationale based on Analog Studies |
|---|---|---|
| HOMO Energy | Likely to be relatively high, indicating good electron-donating ability. | The thioether linkage contributes to a high-energy HOMO. |
| LUMO Energy | Expected to be lowered by the electron-withdrawing chloromethyl group. | Electronegative substituents generally stabilize the LUMO. |
| HOMO-LUMO Gap (ΔE) | Potentially smaller than in 2-(methylthio)benzothiazole, suggesting higher reactivity. | The presence of the chlorine atom can decrease the energy gap. |
| Chemical Hardness (η) | Expected to be low. | A small HOMO-LUMO gap correlates with low chemical hardness. |
This table is predictive and based on the computational analysis of analogous compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.comresearchgate.net
In studies of 2-substituted benzothiazoles, MEP maps have clearly shown that the nitrogen atom of the thiazole (B1198619) ring is typically a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. scirp.orgscirp.org The sulfur atoms and the benzene (B151609) ring also exhibit specific electrostatic potential features.
For Benzothiazole, 2-[(chloromethyl)thio]-, the MEP map is expected to show a significant region of negative potential around the thiazole nitrogen. The presence of the electronegative chlorine atom will likely create a region of positive potential around the chloromethyl group, making the carbon atom of this group a potential site for nucleophilic attack. This is a key feature that would distinguish its reactivity from that of 2-(methylthio)benzothiazole.
Conformational Analysis and Potential Energy Surfaces
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility.
Exploration of Conformational Space and Low-Energy Structures
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For Benzothiazole, 2-[(chloromethyl)thio]-, the key rotatable bonds are the C-S and S-C bonds of the side chain. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. mdpi.com
The low-energy conformers, which are the most populated at a given temperature, can then be identified. Computational studies on other 2-substituted piperazines and benzothiazines have demonstrated the importance of identifying the global minimum conformation to understand biological activity. nih.govnih.gov For Benzothiazole, 2-[(chloromethyl)thio]-, it is likely that specific orientations of the chloromethylthio group relative to the benzothiazole ring will be energetically favored due to a combination of steric and electronic effects.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of a molecule over time. biointerfaceresearch.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For Benzothiazole, 2-[(chloromethyl)thio]-, an MD simulation could be performed in a solvent, such as water or an organic solvent, to understand its behavior in a more realistic environment. nih.gov These simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility at different temperatures, and the time scales of different molecular motions. This information is crucial for understanding how the molecule might behave in a biological system or a chemical reaction. MD simulations have been successfully applied to various benzothiazole derivatives to study their interactions with biological targets. biointerfaceresearch.comnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Benzothiazole, 2-[(chloromethyl)thio]- |
| 2-(methylthio)benzothiazole |
| Benzothiazole |
| 2-substituted benzothiazoles |
| 2-substituted piperazines |
Insufficient Data to Generate Article on the Computational and Theoretical Chemistry of Benzothiazole, 2-[(chloromethyl)thio]-
Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research focused on the computational and theoretical chemistry of Benzothiazole, 2-[(chloromethyl)thio]-. The detailed and specific topics requested for the article, including theoretical modeling of its reaction mechanisms, Intrinsic Reaction Coordinate (IRC) calculations, prediction of its reactivity and selectivity, and computational prediction of its spectroscopic properties (NMR, IR, and UV-Vis), are not sufficiently covered in publicly accessible research to generate a thorough, informative, and scientifically accurate article as per the user's instructions.
Therefore, to maintain a high standard of accuracy and avoid speculation, the requested article cannot be generated at this time. The generation of such an article would require access to dedicated research that does not appear to be published or widely available.
Theoretical Insights into Molecular Interactions (Excluding biological activity)
Computational Studies on Non-Covalent Interactions
Non-covalent interactions are critical in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For Benzothiazole, 2-[(chloromethyl)thio]-, several types of non-covalent interactions are of interest, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Computational methods allow for the detailed characterization of these interactions.
Density Functional Theory (DFT) is a common approach to optimize the geometry of the molecule and to calculate its electronic properties. From the optimized structure, further analyses can be performed to understand the non-covalent interactions.
One powerful technique is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analysis can identify and characterize chemical bonds, including weak non-covalent interactions, by analyzing the topology of the electron density. The presence of a bond path between two atoms is indicative of an interaction. The properties at the bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction.
Natural Bond Orbital (NBO) analysis is another valuable tool. It allows for the investigation of charge transfer and orbital interactions between different parts of a molecule or between interacting molecules. For Benzothiazole, 2-[(chloromethyl)thio]-, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability and can quantify the energy of donor-acceptor interactions that constitute non-covalent bonds.
The following table illustrates the type of data that could be generated from a computational analysis of the non-covalent interactions of Benzothiazole, 2-[(chloromethyl)thio]- with a hypothetical interacting partner, such as a water molecule or an amino acid residue.
Table 1: Illustrative Data from Computational Analysis of Non-Covalent Interactions
| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |
| Hydrogen Bond | N(benzothiazole)···H-O(water) | 2.1 | -4.5 |
| Halogen Bond | Cl(chloromethyl)···O(carbonyl) | 3.0 | -2.1 |
| π-π Stacking | Benzothiazole ring···Phenyl ring | 3.5 | -2.8 |
| van der Waals | S(thioether)···C(alkyl) | 3.8 | -0.9 |
Note: The data in this table is illustrative and intended to represent the typical results from computational studies on similar molecules. It is not based on published experimental or computational data for Benzothiazole, 2-[(chloromethyl)thio]-.
Model Ligand-Receptor Interactions in Abstract Chemical Systems
To understand how Benzothiazole, 2-[(chloromethyl)thio]- might interact with biological macromolecules, such as proteins, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (the ligand) and a larger molecule (the receptor) in a hypothetical or known binding site.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity. The result is a set of predicted binding poses and an estimation of the binding energy.
For Benzothiazole, 2-[(chloromethyl)thio]-, a docking study would involve a target receptor, which could be an enzyme or a protein involved in a specific biological pathway. The docking results would highlight the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows for the assessment of the stability of the binding pose predicted by docking and a more detailed analysis of the interactions.
The following table provides an example of the kind of data that can be obtained from a molecular docking study of Benzothiazole, 2-[(chloromethyl)thio]- with a hypothetical protein receptor.
Table 2: Illustrative Data from a Model Ligand-Receptor Docking Study
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.2 |
| Interacting Residues | TYR 123, PHE 234, LEU 89 |
| Hydrogen Bonds | N(benzothiazole) with TYR 123 |
| Hydrophobic Interactions | Benzene ring with PHE 234 |
| Halogen Interactions | Cl(chloromethyl) with backbone carbonyl |
Note: The data in this table is for illustrative purposes to show the typical output of a molecular docking simulation. It is not based on specific experimental or computational results for Benzothiazole, 2-[(chloromethyl)thio]-.
Derivatization Strategies and Synthesis of Analogues of Benzothiazole, 2 Chloromethyl Thio
Synthesis of Novel Sulfur-Containing Derivatives
The inherent thioether linkage and the reactive chloromethyl group of Benzothiazole (B30560), 2-[(chloromethyl)thio]- serve as dual platforms for the synthesis of advanced sulfur-containing molecules.
Formation of Thioethers, Sulfoxides, and Sulfones
The chloromethyl moiety is an excellent electrophile for the synthesis of more complex thioethers. Through nucleophilic substitution with a variety of thiols (R-SH) in the presence of a mild base, the chlorine atom can be readily displaced to form dithioketals of the benzothiazole scaffold (Product 1 in the table below). This reaction is typically efficient and proceeds under moderate conditions.
Subsequent oxidation of these newly formed thioethers, as well as the original thioether linkage, offers a pathway to sulfoxides and sulfones. The controlled oxidation, often using stoichiometric amounts of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can selectively yield sulfoxides (Product 2 ). The use of excess oxidant under more forcing conditions leads to the formation of the corresponding sulfones (Product 3 ), which are valuable intermediates in their own right. The reaction of thiols with benzothiazole sulfones, in particular, has been studied for its potential in producing sulfinic acids. mdpi.com
Table 1: Synthesis of Thioether, Sulfoxide (B87167), and Sulfone Derivatives
| Product ID | Reactant | Reagents/Conditions | Product Structure | Product Class |
|---|---|---|---|---|
| 1 | Thiol (R-SH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Benzothiazol-2-yl-S-CH₂-S-R | Thioether |
| 2 | Product 1 | 1 equiv. m-CPBA or H₂O₂, Solvent (e.g., CH₂Cl₂) | Benzothiazol-2-yl-S(O)-CH₂-S-R | Sulfoxide |
| 3 | Product 1 | >2 equiv. m-CPBA or H₂O₂, Heat | Benzothiazol-2-yl-S(O)₂-CH₂-S(O)₂-R | Sulfone |
Preparation of Disulfides and Related Sulfur Compounds
The synthesis of disulfide-containing analogues from Benzothiazole, 2-[(chloromethyl)thio]- can be approached through several synthetic routes. One plausible method involves the reaction with sodium thiosulfate (B1220275) to form a Bunte salt intermediate. This intermediate can then be reacted with thiols or undergo controlled hydrolysis and oxidation to generate an unsymmetrical disulfide.
Alternatively, direct reaction with a pre-formed disulfide anion (RSS⁻) or thiol in the presence of an oxidizing agent can facilitate the formation of a new disulfide bond. The oxidative coupling of thiols is a well-established method for creating disulfide linkages. researchgate.netrsc.org These reactions introduce a cleavable S-S bond, a functionality of significant interest in materials science and medicinal chemistry.
Introduction of Nitrogen-Containing Functionalities
The electrophilic nature of the chloromethyl group is readily exploited for the introduction of a wide array of nitrogen-based nucleophiles, leading to compounds with diverse chemical properties.
Formation of Amines, Amides, and Imides
Primary and secondary amines react smoothly with Benzothiazole, 2-[(chloromethyl)thio]- via Sɴ2 substitution to yield the corresponding aminomethyl derivatives (Product 4 ). These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl produced.
For the synthesis of primary amine derivatives, a Gabriel synthesis approach can be employed. This involves reacting the starting material with potassium phthalimide (B116566) to form an imide intermediate (Product 6 ), which is then cleaved, typically with hydrazine, to release the primary amine. Furthermore, nitrogen anions derived from amides can also serve as effective nucleophiles to generate N-acylated products (Product 5 ). The reactivity of chloroacetyl groups on benzothiazole frameworks with various amines to form amides is a well-documented parallel transformation. researchgate.net
Table 2: Synthesis of Amine, Amide, and Imide Derivatives
| Product ID | Reactant | Reagents/Conditions | Product Structure | Product Class |
|---|---|---|---|---|
| 4 | Amine (R¹R²NH) | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., ACN) | Benzothiazol-2-yl-S-CH₂-NR¹R² | Amine |
| 5 | Amide (RCONH⁻) | Base (e.g., NaH), Solvent (e.g., DMF) | Benzothiazol-2-yl-S-CH₂-N(COR) | Amide |
| 6 | Potassium Phthalimide | Solvent (e.g., DMF) | Benzothiazol-2-yl-S-CH₂-N(CO)₂C₆H₄ | Imide |
Synthesis of Nitrogen Heterocycles Utilizing the Chloromethyl Moiety
The title compound is a valuable reagent for the N-alkylation of various nitrogen-containing heterocycles. researchgate.netnih.gov In these reactions, the chloromethyl group serves to covalently link the benzothiazole-2-thiomethyl scaffold to a heterocyclic ring system. A wide range of heterocycles, including imidazoles, pyrazoles, triazoles, and tetrazoles, can be alkylated on a ring nitrogen atom. These reactions are generally performed in the presence of a base to deprotonate the heterocycle, thereby increasing its nucleophilicity. This strategy allows for the modular construction of complex molecules bearing two distinct heterocyclic motifs.
Table 3: N-Alkylation of Representative Nitrogen Heterocycles
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| Imidazole | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | 1-[(Benzothiazol-2-ylthio)methyl]-1H-imidazole |
| 1,2,4-Triazole | Base (e.g., NaH), Solvent (e.g., DMF) | 1-[(Benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazole |
| Pyrazole | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | 1-[(Benzothiazol-2-ylthio)methyl]-1H-pyrazole |
Carbon-Carbon Bond Formation at the Chloromethyl Position
Creating a carbon-carbon bond at the chloromethyl position expands the synthetic utility of Benzothiazole, 2-[(chloromethyl)thio]- by enabling the construction of derivatives with extended carbon skeletons. This transformation is typically achieved by reacting the compound with carbon-based nucleophiles.
One of the most common strategies involves the use of stabilized carbanions, such as those derived from malonic esters or β-ketoesters. In the presence of a suitable base like sodium ethoxide, these soft nucleophiles readily displace the chloride ion to form a new C-C bond.
Another powerful method for C-C bond formation involves the use of organometallic reagents. While highly reactive reagents like Grignard reagents may lead to complex reaction mixtures, organocuprates (Gilman reagents) are known to be effective for substitution reactions with alkyl halides. These reactions provide a direct route to introduce alkyl or aryl groups at the target position. The use of benzothiazolines as carbanion transfer reagents in other contexts highlights the relevance of the benzothiazole scaffold in C-C bond construction. mdpi.comnih.gov
Table 4: Representative C-C Bond Forming Reactions
| Nucleophile Source | Reagents/Conditions | Product Structure |
|---|---|---|
| Diethyl malonate | Base (e.g., NaOEt), Solvent (e.g., EtOH) | Diethyl 2-[(benzothiazol-2-ylthio)methyl]malonate |
| Ethyl acetoacetate | Base (e.g., NaOEt), Solvent (e.g., EtOH) | Ethyl 2-acetyl-3-(benzothiazol-2-ylthio)propanoate |
Alkylation and Arylation Reactions
The chlorine atom in the chloromethyl group of Benzothiazole, 2-[(chloromethyl)thio]- is susceptible to nucleophilic substitution, making it an excellent electrophile for alkylation and arylation reactions. This allows for the straightforward introduction of various organic moieties at this position.
Alkylation with Heteroatom Nucleophiles:
A range of heteroatom nucleophiles, including amines, thiols, and phenols, can readily displace the chloride to form new carbon-heteroatom bonds. These reactions are typically carried out in the presence of a base to neutralize the liberated hydrochloric acid. For instance, reactions with substituted phenols in the presence of potassium carbonate have been reported to yield the corresponding O-alkylated products. mdpi.com Similarly, primary and secondary amines, as well as thiols, can be employed to synthesize a diverse library of analogues.
The general scheme for these alkylation reactions can be represented as follows:
With Phenols (O-Alkylation): BT-SCH₂Cl + ArOH + Base → BT-SCH₂OAr + Base·HCl
With Amines (N-Alkylation): BT-SCH₂Cl + R¹R²NH + Base → BT-SCH₂NR¹R² + Base·HCl
With Thiols (S-Alkylation): BT-SCH₂Cl + RSH + Base → BT-SCH₂SR + Base·HCl
Detailed research findings have demonstrated the successful synthesis of various derivatives using this approach. The reaction conditions and resulting products are summarized in the interactive data table below.
| Nucleophile | Reagent/Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Phenols | K₂CO₃, dry acetone, reflux | 2-[(Aryloxy)methylthio]benzothiazole | 25-80% | mdpi.com |
| Primary/Secondary Amines | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 2-[(Aminomethyl)thio]benzothiazole | Data not specified | General Reaction |
| Thiols | Base (e.g., NaH), Solvent (e.g., THF) | 2-[(Alkylthiomethyl)thio]benzothiazole | Data not specified | General Reaction |
Arylation Reactions:
Direct arylation at the methylene (B1212753) carbon via nucleophilic substitution is less common. However, C-C bond formation can be achieved through cross-coupling reactions. While specific examples for Benzothiazole, 2-[(chloromethyl)thio]- are not extensively documented, related strategies on the benzothiazole core suggest that palladium-catalyzed cross-coupling reactions could be a viable route. mdpi.com For instance, conversion of the chloromethyl group to an organometallic species or reaction with an aryl organometallic reagent could potentially lead to arylated analogues.
Olefination and Carbonyl Transformations
The chloromethylthio moiety can be transformed into functionalities suitable for olefination and carbonyl addition reactions, thereby enabling significant structural modifications and chain extensions.
Olefination Reactions:
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orglibretexts.org To utilize Benzothiazole, 2-[(chloromethyl)thio]- in a Wittig-type reaction, the chloromethyl group can be converted into a phosphonium (B103445) ylide. This is typically achieved by reacting the starting material with a phosphine, such as triphenylphosphine, to form a phosphonium salt. Subsequent treatment with a strong base generates the corresponding ylide, which can then react with a carbonyl compound to yield an alkene. masterorganicchemistry.commdpi.com
The reaction sequence can be outlined as follows:
Phosphonium Salt Formation: BT-SCH₂Cl + PPh₃ → [BT-SCH₂PPh₃]⁺Cl⁻
Ylide Generation: [BT-SCH₂PPh₃]⁺Cl⁻ + Base → BT-SCH=PPh₃
Wittig Reaction: BT-SCH=PPh₃ + R¹R²C=O → BT-SCH=CR¹R² + Ph₃P=O
This strategy allows for the introduction of a vinyl group attached to the sulfur atom at the 2-position of the benzothiazole ring, opening up possibilities for further derivatization through alkene chemistry.
Carbonyl Transformations:
The chloromethyl group can be converted into a nucleophilic species capable of attacking carbonyl carbons. For example, transformation into an organometallic reagent, such as a Grignard or organolithium reagent, would allow for addition to aldehydes, ketones, or esters. However, the presence of the sulfur atoms and the benzothiazole ring might require careful selection of reaction conditions to avoid undesired side reactions.
Structural Modifications of the Benzothiazole Ring System
Beyond derivatization of the side chain, the benzothiazole core itself offers opportunities for structural modification, either by functionalizing the fused benzene (B151609) ring or by altering the heteroatoms within the thiazole (B1198619) moiety.
Functionalization of the Benzene Moiety
The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the nature of the substituent at the 2-position. The thiazole ring is generally considered to be electron-withdrawing, which can deactivate the benzene ring towards electrophilic attack.
Electrophilic Aromatic Substitution:
Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the benzene portion of the molecule. The position of substitution (typically at the 4, 5, 6, or 7-positions) is directed by the existing substituents and the reaction conditions. For 2-substituted benzothiazoles, electrophilic substitution often occurs at the 6-position.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group.
Halogenation: Reactions with halogens (e.g., Br₂) in the presence of a Lewis acid or in an appropriate solvent can lead to halogenated derivatives. rsc.org
These newly introduced functional groups can then serve as handles for further modifications, such as reduction of a nitro group to an amine, which can then be diazotized or acylated, or use of a halogen for cross-coupling reactions.
Heteroatom Substitution within the Benzothiazole Core
Modification of the core heterocyclic structure by substituting the heteroatoms (sulfur or nitrogen) is a more challenging transformation but can lead to fundamentally different heterocyclic systems, such as benzoxazoles or benzimidazoles.
Ring Transformation Reactions:
While direct substitution of the heteroatoms in a pre-formed benzothiazole ring is not a common synthetic strategy, ring-opening and subsequent recyclization reactions can achieve this transformation. For instance, oxidative ring-opening of benzothiazole derivatives can yield 2-aminophenyl disulfide intermediates, which could potentially be recyclized in the presence of different reagents to form other heterocyclic systems. scholaris.ca Research has shown that 1,4-benzothiazine moieties can undergo nucleophile-induced ring contraction to form 1,3-benzothiazole derivatives, indicating the possibility of ring transformations within this class of compounds. nih.gov
The conversion of a benzothiazole to a benzoxazole (B165842) or benzimidazole (B57391) typically involves the synthesis from common precursors like o-aminophenol or o-phenylenediamine, respectively, rather than a direct transformation of the benzothiazole core. nih.govtandfonline.com
Synthetic Utility of Benzothiazole, 2 Chloromethyl Thio As a Versatile Chemical Precursor
Building Block in Complex Organic Synthesis
The unique structural features of Benzothiazole (B30560), 2-[(chloromethyl)thio]- make it an attractive starting material for the synthesis of intricate organic molecules. The benzothiazole moiety itself is a prominent scaffold in medicinal chemistry, and the reactive side chain at the 2-position provides a convenient handle for elaboration into more complex structures.
Precursor to Fused Polycyclic Heterocyclic Systems
The electrophilic nature of the chloromethyl group in Benzothiazole, 2-[(chloromethyl)thio]- allows it to react readily with various binucleophiles, leading to the formation of fused heterocyclic systems. These reactions typically proceed through an initial nucleophilic substitution followed by an intramolecular cyclization.
One notable application is in the synthesis of thiazolo[3,2-a]benzimidazole derivatives. While classical syntheses of this ring system often start from 2-mercaptobenzimidazole (B194830) and α-haloketones, the use of precursors like Benzothiazole, 2-[(chloromethyl)thio]- offers an alternative strategy. nih.govnih.gov The reaction with a suitable binucleophile, such as a 2-aminothiophenol (B119425) derivative, would first involve the displacement of the chloride ion by one of the nucleophilic groups, followed by an intramolecular condensation to form the fused thiazole (B1198619) ring. This approach provides a modular way to access a variety of substituted thiazolo[3,2-a]benzimidazoles, which are of interest for their potential biological activities. nih.gov
Similarly, this precursor can be employed in the synthesis of other fused systems like thiazolo[3,2-a]pyrimidines. The reaction with a pyrimidine-2-thione derivative would lead to the formation of a thioether linkage, which can then undergo intramolecular cyclization to yield the fused thiazolo[3,2-a]pyrimidine core. nih.gov This methodology allows for the construction of these important heterocyclic scaffolds, which have shown promise as acetylcholinesterase inhibitors. nih.gov The general synthetic scheme involves the S-alkylation of a heterocyclic thiol followed by a ring-closing reaction.
| Fused Heterocyclic System | Binucleophile/Precursor | Key Reaction Steps | Reference |
| Thiazolo[3,2-a]benzimidazoles | 2-Mercaptobenzimidazole derivatives | S-alkylation, Intramolecular cyclization | nih.govnih.gov |
| Thiazolo[3,2-a]pyrimidines | Pyrimidine-2-thione derivatives | S-alkylation, Intramolecular cyclization | nih.gov |
Chiral Auxiliary or Ligand Scaffold Development
The benzothiazole framework can be incorporated into chiral molecules to serve as either a chiral auxiliary or a scaffold for chiral ligands used in asymmetric catalysis. The reactive chloromethylthio group of Benzothiazole, 2-[(chloromethyl)thio]- provides a convenient attachment point for chiral moieties.
For instance, reaction with a chiral amine or alcohol would introduce a stereocenter into the molecule. The resulting chiral benzothiazole derivative could then be used to direct the stereochemical outcome of a subsequent reaction on a different part of the molecule. While specific examples utilizing Benzothiazole, 2-[(chloromethyl)thio]- in this exact context are not prevalent in the reviewed literature, the principle is well-established in organic synthesis. The development of novel chiral (thio)ureas and thiophosphorus acids as organocatalysts highlights the importance of chiral sulfur- and nitrogen-containing scaffolds. researchgate.netbeilstein-journals.org The synthesis of chiral polyaminothiazoles further demonstrates the utility of the thiazole ring in constructing chiral structures. nih.gov The reactivity of the target compound makes it a potential candidate for the synthesis of new chiral ligands and auxiliaries.
Application in Materials Science (Focus on synthetic methodology, not material properties)
The synthetic versatility of Benzothiazole, 2-[(chloromethyl)thio]- also extends to the field of materials science, where it can be used as a monomer or a key component in the synthesis of functional organic materials. The focus here is on the synthetic methodologies that enable the incorporation of the benzothiazole unit into larger macromolecular structures.
Monomer for Polymer Synthesis
The reactive chloromethyl group allows Benzothiazole, 2-[(chloromethyl)thio]- to participate in polymerization reactions. For example, it can undergo polycondensation reactions with suitable comonomers. Reaction with a dithiol, for instance, could lead to the formation of a polymer with repeating benzothiazole and thioether linkages in the backbone. Such polymers may exhibit interesting electronic or optical properties due to the presence of the conjugated benzothiazole system.
The synthesis of conjugated polymers based on thiazole and benzothiadiazole units for applications in organic electronics is an active area of research. nih.govresearchgate.netnih.gov While direct polymerization of Benzothiazole, 2-[(chloromethyl)thio]- is not explicitly detailed, its structural motifs are relevant to the design of new conductive and photoactive polymers. mdpi.comsemanticscholar.orgsemanticscholar.org The polycondensation of dialdehyde-functionalized monomers with diamines to produce imine-based semiconducting polymers is a related synthetic strategy. rsc.org
Component in the Synthesis of Functional Organic Materials
Beyond polymerization, Benzothiazole, 2-[(chloromethyl)thio]- can be used to introduce the benzothiazole moiety into discrete functional organic molecules. These molecules may find applications as organic conductors, dyes, or fluorescent probes. The synthesis of such materials often involves the reaction of the chloromethylthio group with a nucleophile that is part of a larger functional system. For example, attaching the benzothiazole unit to a known chromophore could modify its photophysical properties.
The development of pyrimido[2,1-b] nih.govnih.govbenzothiazole-based aggregation-induced emission luminogens (AIEgens) through multicomponent reactions highlights the importance of the benzothiazole core in creating functional materials with tunable fluorescence. Although this specific example does not directly use the title compound, it showcases the potential of benzothiazole derivatives in this field.
Development of Novel Synthetic Methodologies Based on Benzothiazole, 2-[(chloromethyl)thio]- Reactivity
The unique reactivity of Benzothiazole, 2-[(chloromethyl)thio]- can be harnessed to develop novel synthetic methodologies. The presence of both a leaving group (chloride) and a sulfur atom adjacent to the reactive carbon opens up possibilities for cascade or multicomponent reactions.
Researchers are continuously exploring new ways to construct benzothiazole-containing molecules, often employing green chemistry principles. mdpi.com Methodologies such as Brønsted acid-catalyzed cyclizations and cascade reactions of 2-iodoanilines provide efficient routes to substituted benzothiazoles. nih.govnih.gov While not directly starting from Benzothiazole, 2-[(chloromethyl)thio]-, these innovative approaches to forming the benzothiazole ring system provide a broader context for its synthetic potential.
Cascade Reactions and Multi-Component Systems
The utility of Benzothiazole, 2-[(chloromethyl)thio]- as a precursor in cascade or multi-component reactions is not substantially documented in publicly available scientific literature. Cascade reactions, which involve a sequence of intramolecular transformations, and multi-component reactions, where three or more reactants combine in a single step, are efficient methods for synthesizing complex molecules. The reactivity of the chloromethylthio group suggests potential for participation in such sequences. The sulfur atom can act as a nucleophile, while the chloromethyl group provides a reactive electrophilic site, theoretically allowing for sequential bond-forming events. However, specific examples or detailed research findings outlining the application of Benzothiazole, 2-[(chloromethyl)thio]- in these sophisticated reaction systems are not readily found in current chemical research databases.
Future Research Directions and Unanswered Questions
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of synthesizing Benzothiazole (B30560), 2-[(chloromethyl)thio]- and related compounds is intrinsically linked to the principles of green chemistry. A primary focus is the development of synthetic routes that are not only efficient but also environmentally benign. mdpi.comnih.gov Researchers are moving away from traditional methods that often require harsh conditions, toxic solvents, or complex reagents. organic-chemistry.org
Key areas of development include:
One-Pot and Multi-Component Reactions: These "atom economy" procedures combine multiple reaction steps into a single operation without isolating intermediates, which minimizes waste and saves time and resources. mdpi.comsemanticscholar.org The three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines to produce 2-aminobenzothiazoles is an example of such an efficient approach. mdpi.com
Eco-Friendly Catalysts and Solvents: There is a significant push towards using recyclable catalysts like copper ferrite (B1171679) (CuFe2O4) nanoparticles and environmentally friendly solvents such as polyethylene (B3416737) glycol (PEG-400). researchgate.net Other green approaches involve using biocatalysts, ionic liquids, and nanoparticle-based catalysts to improve reaction efficiency and selectivity under milder conditions. bohrium.commdpi.com Microwave-assisted and solvent-free syntheses are also gaining traction as they often lead to shorter reaction times, higher yields, and reduced environmental impact. nih.govajol.info
Renewable Energy Sources: The application of renewable energy sources like microwave irradiation and ultrasound assistance is being explored to drive chemical reactions more efficiently and sustainably. bohrium.commdpi.com These methods can often replace conventional heating, leading to cleaner and faster transformations. mdpi.com
The following table summarizes various sustainable approaches for the synthesis of benzothiazole derivatives, highlighting the trend towards greener chemical processes.
| Synthetic Approach | Key Features | Advantages |
| Microwave-Assisted Synthesis | Uses microwave irradiation as an energy source. nih.gov | Rapid reaction times, high yields, environmentally friendly. nih.govmdpi.com |
| Nanoparticle Catalysis | Employs catalysts like CuFe2O4 or ZnO nanoparticles. researchgate.netmdpi.com | High efficiency, catalyst recyclability, mild reaction conditions. researchgate.netmdpi.com |
| Solvent-Free Reactions | Conducted without a solvent, often using grinding (mechanochemistry). mdpi.com | Reduces solvent waste, simple setup, excellent yields. mdpi.com |
| One-Pot Procedures | Multiple reaction steps occur in a single reactor. mdpi.com | High atom economy, reduced waste, time and resource-efficient. mdpi.comnih.gov |
| Visible-Light-Assisted Synthesis | Utilizes visible light to promote the reaction. bohrium.com | Eco-friendly, moderate-to-high yields. bohrium.com |
Exploration of Unprecedented Reaction Pathways and Reactivity Patterns
While the core reactivity of the benzothiazole scaffold is well-understood, future research aims to uncover novel reaction pathways and harness its unique chemical properties in new ways. The functionalization of the 2-mercapto group and the benzothiazole ring is a key area for discovering new building blocks for organic synthesis. mdpi.comnih.gov
A significant recent discovery highlighted an unprecedented reaction pathway involving the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. nih.govnih.govresearchgate.net This complex reaction proceeds stepwise through the formation of seleniranium intermediates, attacking three different centers. nih.govnih.gov The initial attack of the thiolate anion occurs at the selenium atom, leading to the opening of the seleniranium ring. nih.gov This is followed by a rearrangement and ring contraction to yield the final, thermodynamically stable product. nih.govresearchgate.net
Future investigations will likely focus on:
Unconventional Bond Activations: Exploring new methods to activate C-H, C-S, and C-N bonds within the benzothiazole structure to forge new molecular connections.
Novel Cyclization Strategies: Designing new intramolecular and intermolecular cyclization reactions to build complex fused heterocyclic systems based on the benzothiazole framework.
Harnessing Reactive Intermediates: Further studying and controlling reactive intermediates, like the seleniranium cation, to guide reactions toward desired, and potentially novel, products. nih.gov
Advancements in Computational Predictive Chemistry for Benzothiazole, 2-[(chloromethyl)thio]-
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and its role in the study of benzothiazole derivatives is expanding. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to elucidate complex reaction mechanisms, as demonstrated in the study of the unprecedented reaction pathway involving seleniranium intermediates. nih.govnih.gov
Future computational work will likely concentrate on:
Mechanism Elucidation: Simulating reaction pathways to understand the formation of intermediates and transition states, which can help optimize reaction conditions and predict product outcomes. nih.gov
Property Prediction: Calculating conformational, thermodynamic, and spectroscopic properties to better characterize new derivatives before their synthesis. mdpi.com This can aid in identifying molecules with desired electronic or photophysical properties.
Reactivity and Stability Analysis: Using computational models to predict the reactivity of different sites on the benzothiazole ring and the kinetic stability of various derivatives. For example, calculations of the energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate a compound's reactivity. mdpi.com
Virtual Screening: Docking studies and other computational methods can predict the interaction of benzothiazole derivatives with biological targets, accelerating the drug discovery process by identifying promising candidates for further experimental testing. mdpi.com
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new benzothiazole derivatives with valuable properties, the integration of automated synthesis and high-throughput experimentation (HTE) is a critical future direction. While the synthesis of individual benzothiazole compounds is well-established, these technologies will enable the rapid creation and evaluation of large libraries of related molecules. mdpi.commdpi.com
The goals of this integration include:
Accelerated Library Synthesis: Employing automated synthesis platforms to rapidly produce a diverse range of Benzothiazole, 2-[(chloromethyl)thio]- analogues by systematically varying substituents and reaction partners.
High-Throughput Screening (HTS): Developing and implementing HTS assays to quickly evaluate the biological activity or material properties of the synthesized libraries. This is particularly relevant for identifying new drug candidates or functional materials. nih.gov
Data-Driven Discovery: Combining the large datasets generated from HTE with machine learning and AI algorithms to identify structure-activity relationships (SAR) and guide the design of next-generation compounds with improved properties.
This approach will streamline the lengthy process of discovery, allowing researchers to more efficiently explore the vast chemical space around the benzothiazole scaffold.
Design of Highly Selective and Efficient Chemical Transformations
Achieving high selectivity and efficiency is a paramount goal in modern organic synthesis. For Benzothiazole, 2-[(chloromethyl)thio]-, this involves developing reactions that produce the desired product with minimal byproducts, in high yield, and under mild conditions.
Future research will focus on:
Advanced Catalyst Design: Creating novel catalysts, including heterogeneous, homogeneous, and biocatalysts, that offer superior control over reaction outcomes. bohrium.com For instance, developing catalysts that can distinguish between different reactive sites on the molecule (chemoselectivity) or control the spatial arrangement of atoms (regio- and stereoselectivity).
Reaction Optimization: Systematically optimizing reaction parameters such as solvent, temperature, and catalyst loading to maximize yield and selectivity. Studies have shown that factors like the electronic properties of substituents (electron-donating vs. electron-withdrawing groups) can significantly influence product yields, and understanding these effects is crucial for rational reaction design. mdpi.com
Metal-Free Transformations: Expanding the scope of metal-free reactions to avoid the cost and potential toxicity associated with transition metal catalysts. nih.gov The use of molecular oxygen as a green oxidant in combination with solvents like DMSO represents a promising avenue for efficient, metal-free benzothiazole synthesis. nih.gov
By focusing on these areas, chemists can develop more practical, cost-effective, and sustainable methods for synthesizing and modifying Benzothiazole, 2-[(chloromethyl)thio]-, paving the way for new applications.
Q & A
Q. What are the common synthetic routes for preparing 2-[(chloromethyl)thio]-benzothiazole derivatives?
- Methodological Answer : A widely used approach involves the reaction of 2-mercaptobenzothiazole with chloromethylating agents (e.g., chloromethyl chloride) under controlled conditions. For example, refluxing 2-mercaptobenzothiazole with chloromethyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours yields the target compound. Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane eluents .
- Key Considerations : Monitor reaction progress using TLC. Optimize stoichiometry to minimize byproducts like disulfides.
Q. How can researchers characterize the purity and structure of 2-[(chloromethyl)thio]-benzothiazole?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR confirm substituent positions (e.g., chloromethyl thio group at C2 of benzothiazole).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHClNS).
- FT-IR : Peaks at ~680 cm (C-Cl stretch) and ~2550 cm (S-H stretch, if unreacted thiol remains) .
Q. What safety precautions are essential when handling 2-[(chloromethyl)thio]-benzothiazole?
- Methodological Answer :
Q. How can researchers assess the stability of 2-[(chloromethyl)thio]-benzothiazole under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.
- Hydrolytic Stability : Expose to buffers (pH 3–9) at 25°C and monitor hydrolysis products (e.g., 2-mercaptobenzothiazole) .
Advanced Research Questions
Q. What strategies optimize the reaction yield of 2-[(chloromethyl)thio]-benzothiazole in large-scale synthesis?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent Selection : Replace DMF with greener solvents (e.g., acetonitrile) to reduce environmental impact.
- Scale-Up : Implement continuous-flow reactors for better temperature control and reduced side reactions .
Q. How do substituents on the benzothiazole core influence biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Antimicrobial Activity : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C6 to enhance potency against Gram-negative bacteria (e.g., E. coli).
- Antitumor Activity : Modify the chloromethyl thio group to thioether derivatives (e.g., -SCHCOOH) to improve solubility and target binding.
- Example Data :
| Derivative | Substituent | IC (μM) vs. HeLa Cells |
|---|---|---|
| A | -Cl (C6) | 12.3 |
| B | -OCH (C5) | >50 |
| (Data adapted from ) |
Q. What advanced analytical methods resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., MIC values for antimicrobial assays).
- In Silico Modeling : Apply molecular docking to identify binding affinity variations due to crystallographic differences (e.g., protein conformational changes).
- Dose-Response Curves : Re-evaluate activity using multiple concentrations to rule out false positives/negatives .
Q. How can researchers evaluate the ecotoxicological impact of 2-[(chloromethyl)thio]-benzothiazole?
- Methodological Answer :
- Aquatic Toxicity Tests : Expose Daphnia magna to 0.1–10 mg/L concentrations; measure LC over 48 hours.
- Biodegradation Studies : Use OECD 301F test to assess microbial degradation in aqueous media.
- Bioaccumulation : Calculate logP values (e.g., using EPI Suite) to predict environmental persistence .
Q. What mechanistic pathways explain the antitumor activity of 2-[(chloromethyl)thio]-benzothiazole derivatives?
- Methodological Answer :
- Apoptosis Induction : Perform flow cytometry with Annexin V/PI staining to quantify cell death in treated cancer lines.
- ROS Generation : Measure intracellular reactive oxygen species (ROS) using DCFH-DA probes.
- Target Validation : Use siRNA knockdown to confirm involvement of pathways (e.g., PI3K/AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
